![molecular formula C11H11N3OS B3106000 N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 156171-61-8](/img/structure/B3106000.png)

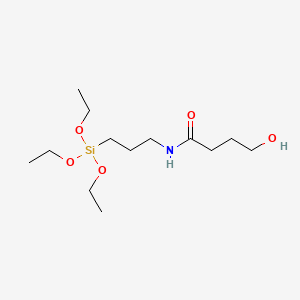

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Overview

Description

“N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C11H11N3OS and a molecular weight of 233.29 .

Synthesis Analysis

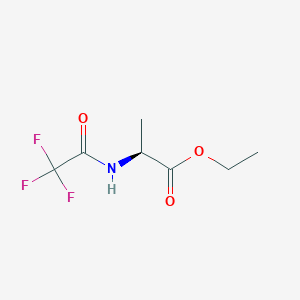

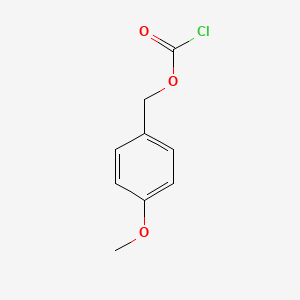

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Molecular Structure Analysis

The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis .Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide” include a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.69 .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, such as “N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide”, have been found to exhibit antimicrobial properties . These compounds can be used in the development of new antimicrobial drugs, providing a potential solution to the growing problem of antibiotic resistance.

Anticancer Applications

Thiazole derivatives have shown potential in the field of cancer treatment . For instance, certain compounds have been tested for anticancer activity against human cancer cell lines, showing promising results .

Antifungal Applications

Thiazole-based compounds have been found to possess antifungal properties . This makes them valuable in the development of new antifungal medications, particularly given the increasing prevalence of fungal infections worldwide.

Anti-Alzheimer Applications

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This is a significant area of research, given the global impact of Alzheimer’s and the ongoing search for effective treatments.

Antioxidant Applications

Thiazole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Industrial Applications

Apart from their biological activities, thiazole derivatives also find applications in various industrial fields such as agrochemicals, photographic sensitizers, and liquid crystals .

Pharmaceutical Applications

Thiazole derivatives are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They are also used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific biological targets and pathways involved.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-3-8(5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFUZOMCPMZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267247 | |

| Record name | N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

156171-61-8 | |

| Record name | N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156171-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)

![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)

![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)